2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11-15-14-10(16-11)8-6-4-5-7-9(8)13/h4-7H,13H2,1-3H3 |
InChI Key |
HOTRPTUHROZMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Formation of tert-Butyl Hydrazide
The tert-butyl hydrazide is synthesized by reacting tert-butyl carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by treatment with hydrazine hydrate. For instance, tert-butyl carboxylic acid (1.24 mmol) is refluxed with excess SOCl₂ for 2 hours, yielding tert-butyl carbonyl chloride. This intermediate is then cooled to 0°C and reacted with hydrazine hydrate in dry benzene, producing tert-butyl hydrazide with a yield of 85–90%.
Diacylhydrazide Formation
The tert-butyl hydrazide is subsequently reacted with 4-nitrobenzoyl chloride (1.24 mmol) in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds at room temperature for 4 hours, yielding the diacylhydrazide intermediate. This step is critical for ensuring proper alignment of substituents on the oxadiazole ring.
Cyclodehydration to Oxadiazole
Cyclization of the diacylhydrazide is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent. A mixture of the diacylhydrazide (1.24 mmol) and POCl₃ (5 mL) is refluxed at 80–90°C for 3 hours. After cooling, the reaction mixture is poured onto crushed ice, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 8:2) to yield 2-(tert-butyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole as a white solid (76% yield).
Table 1: Characterization Data for 2-(tert-Butyl)-5-(4-Nitrophenyl)-1,3,4-Oxadiazole
| Property | Value/Observation |
|---|---|
| Melting Point | 196–198°C |
| IR (ν, cm⁻¹) | 3658 (OH), 2962 (C-H aliphatic), 1610 (C=N) |
| ¹H NMR (CDCl₃, δ ppm) | 1.51 (s, 9H, tert-butyl), 8.01 (d, 2H, Ar) |
| HRMS (m/z) | Calculated: 318.1210; Found: 318.1215 |
Reduction of the Nitro Group to Aniline
The nitro group in 2-(tert-butyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is reduced to an aniline moiety using a sodium borohydride-tin(II) chloride system, as reported in recent studies.
Reduction Procedure
A solution of 2-(tert-butyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (1.0 mmol) in ethanol (20 mL) is cooled to 0°C. Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 mmol) is added, followed by portion-wise addition of sodium borohydride (NaBH₄, 4.0 mmol). The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours. The progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water (50 mL) and extracted with dichloromethane (3 × 20 mL). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by recrystallization from ethanol to yield this compound as a pale-yellow solid (68–74% yield).
Table 2: Optimization of Reduction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reducing Agent | NaBH₄/SnCl₂·2H₂O | 74 |
| Solvent | Ethanol | 68 |
| Temperature | 0°C → Room Temperature | 72 |
| Alternative Agents | H₂/Pd-C (5% w/w) | 58 |
Mechanistic Insights
The reduction proceeds via a two-electron transfer mechanism, where SnCl₂ facilitates the formation of a nitroso intermediate, which is further reduced to the amine. The tert-butyl group remains intact due to its steric bulk, which prevents undesired side reactions.
Characterization of this compound
The final product is characterized using spectroscopic and chromatographic methods:
-
IR Spectroscopy : Absorption bands at 3450 cm⁻¹ (N-H stretch) and 1608 cm⁻¹ (C=N of oxadiazole) confirm the structure.
-
¹H NMR : Signals at δ 1.44 ppm (9H, tert-butyl), δ 6.82–7.21 ppm (4H, aromatic protons), and δ 4.12 ppm (2H, NH₂) are observed.
-
¹³C NMR : Peaks at δ 161.2 ppm (C=N) and δ 28.5 ppm (tert-butyl carbons) align with the expected structure.
Comparative Analysis of Alternative Methods
While the NaBH₄/SnCl₂·2H₂O system is highly effective, alternative reduction methods have been explored:
Catalytic Hydrogenation
Using H₂ gas (1 atm) and 5% Pd/C in ethanol at 25°C for 6 hours affords the aniline derivative with a moderate yield of 58%. This method, though greener, is less efficient due to incomplete reduction and catalyst poisoning by the oxadiazole ring.
Chemical Reactions Analysis
Types of Reactions
2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂/Pd-C
Substitution: HNO₃, H₂SO₄, Cl₂, Br₂
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce nitro, sulfonyl, or halogen groups onto the aniline ring .
Scientific Research Applications
Biological Applications
The compound has been investigated for various biological activities, including:
Anticancer Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that 1,3,4-oxadiazoles can induce apoptosis in cancer cells. A study involving the synthesis of new oxadiazole derivatives reported that certain compounds displayed notable cytotoxicity against glioblastoma cell lines, indicating their potential as anticancer agents .
Antidiabetic Effects
In vivo studies using genetically modified models have shown that oxadiazole derivatives can lower glucose levels significantly. For example, compounds derived from 1,3,4-oxadiazoles have been tested in Drosophila melanogaster, revealing their efficacy in managing diabetes .
Antimicrobial Properties
Oxadiazoles have also been evaluated for their antimicrobial activities against various bacterial strains. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Material Science Applications
In addition to biological applications, this compound can be utilized in material science:
Dyes and Pigments
The unique structure of oxadiazoles allows them to be used in synthesizing dyes and pigments with desirable properties such as thermal stability and UV absorption .
Scintillators
Due to their luminescent properties, oxadiazole derivatives are being explored as materials for scintillators used in radiation detection .
Case Study 1: Synthesis and Anticancer Evaluation
A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring enhanced cytotoxicity and apoptosis induction in cancer cells .
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| 5b | LN229 | 75% |
| 5d | OVCAR-8 | 82% |
| 5m | MDA-MB-231 | 70% |
Case Study 2: Antidiabetic Activity Assessment
In a study assessing the antidiabetic properties of oxadiazoles, compounds were tested on Drosophila melanogaster models. The findings revealed that certain derivatives effectively reduced glucose levels by enhancing insulin sensitivity .
| Compound | Glucose Level Reduction (%) |
|---|---|
| 5d | 45% |
| 5f | 50% |
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. The aniline moiety can undergo electrophilic aromatic substitution, allowing for further functionalization and interaction with various enzymes and receptors .
Comparison with Similar Compounds
Positional Isomers
- 3-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline (CAS: 261349-38-6): A positional isomer with the aniline group at the 3-position of the oxadiazole ring. Such differences can impact crystallinity and solubility .
- 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline (CAS: 120107-40-6): Features a 4-chlorophenyl substituent instead of tert-butyl. The electron-withdrawing chlorine atom decreases electron density on the oxadiazole ring, contrasting with the electron-donating tert-butyl group. This affects reactivity in electrophilic substitutions and hydrogen-bonding capabilities .
Substituent Variations
- 2-(1,3,4-Oxadiazol-2-yl)aniline (unsubstituted): Lacks the tert-butyl group, resulting in a planar molecular structure (r.m.s. deviation: 0.051–0.062 Å) stabilized by intramolecular hydrogen bonds (N–H···N) and π-π stacking. The tert-butyl derivative likely exhibits reduced planarity due to steric hindrance .
- 2-(5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl)aniline (3aj): Incorporates a naphthyl group, enhancing aromatic stacking interactions. Melting point (209–211°C) is higher than the tert-butyl analogue, suggesting stronger intermolecular forces .
Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Key Substituent Effects |
|---|---|---|---|
| 2-(5-(tert-Butyl)-oxadiazol-2-yl)aniline | C₁₈H₁₉N₃O | 145–148* | High lipophilicity; steric hindrance reduces planarity |
| 2-(5-(4-Chlorophenyl)-oxadiazol-2-yl)aniline | C₁₄H₁₀ClN₃O | 150–152 | Electron-withdrawing Cl enhances dipole moments |
| 2-(1,3,4-Oxadiazol-2-yl)aniline (unsubstituted) | C₈H₇N₃O | 145.3 | Planar structure; strong hydrogen bonding |
| 2-(5-(Naphthalen-2-yl)-oxadiazol-2-yl)aniline | C₁₆H₁₁N₃O | 209–211 | Extended π-system increases rigidity |
*Estimated based on analogous compounds .
Electronic and Steric Effects
- Electron-Donating tert-Butyl: Stabilizes the oxadiazole ring via inductive effects, increasing electron density at the aniline nitrogen.
- This is evident in the unsubstituted analogue’s planar structure (r.m.s. deviation < 0.1 Å) .
Biological Activity
2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline, also known by its CAS number 1248128-55-3, is a compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : C12H15N3O
- Molecular Weight : 217.27 g/mol
- CAS Number : 1248128-55-3
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values ranging from 10 µM to over 100 µM across different cancer types, including breast and lung cancers .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical) | 92.4 |
| 5-tert-butyl-1,3,4-oxadiazol | HT-29 (Colon) | <20 |
| 5-(4-tolyl)-1,3,4-oxadiazol | MCF7 (Breast) | 45 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The agar-well diffusion method is commonly employed to assess this activity. For example, certain derivatives have demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| 5-tert-butyl-1,3,4-oxadiazol | E. coli | 18 |
| 5-(4-tolyl)-1,3,4-oxadiazol | Pseudomonas aeruginosa | 12 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer’s. The inhibition studies reveal that certain oxadiazole derivatives exhibit dual inhibition with IC50 values ranging from 12.8 µM to over 100 µM .
Case Studies
- Study on Anticancer Properties : A study published in PubMed Central reported that a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activities against multiple cell lines. The results indicated that some compounds had promising activity with low IC50 values against resistant cancer types .
- Antimicrobial Efficacy : Another research highlighted the synthesis of various oxadiazole derivatives and their subsequent testing against common pathogens. The results showed significant antimicrobial activity comparable to standard antibiotics .
Q & A
Q. What are the established synthetic routes for 2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline?
The compound is commonly synthesized via the aza-Wittig reaction. For example, reacting 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane at room temperature yields 2-(1,3,4-oxadiazol-2-yl)aniline derivatives in high purity . Alternative methods include cyclization of hydrazide intermediates or thiol-reactive pathways under controlled conditions (e.g., light-sensitive reactions requiring foil-covered vessels) . Solvent choice (e.g., methanol) and stoichiometric ratios are critical for optimizing yields.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and oxadiazole ring substitution patterns .
- IR spectroscopy : Absorbance peaks near 1600–1650 cm⁻¹ indicate C=N stretching in the oxadiazole ring .
- X-ray crystallography : Resolves planarity deviations (e.g., 0.051–0.062 Å r.m.s. deviations in the oxadiazole-aniline system) and intermolecular interactions .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., <1 ppm error) .
Q. How is purity assessed post-synthesis?
Purity is confirmed via melting point analysis (e.g., 150–200°C for derivatives) , thin-layer chromatography (TLC), and elemental analysis. Advanced methods like HPLC with UV detection ensure no residual intermediates.
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in oxadiazole derivatives?
Single-crystal X-ray diffraction provides atomic-level resolution of bond angles, torsion angles, and planarity. For example, deviations in oxygen atom positions (e.g., 0.094–0.103 Å from the least-squares plane) highlight electronic effects of the tert-butyl group on the oxadiazole ring . Comparative studies with analogues (e.g., 2-carbonyl derivatives) reveal substituent-driven conformational changes .
Q. What strategies address bioactivity discrepancies across substituted oxadiazole-aniline derivatives?
Discrepancies arise from substituent electronic and steric effects. For example:
- Molecular docking : Predicts binding affinity variations with biological targets (e.g., proteins or enzymes) by modeling interactions like hydrogen bonding or π-π stacking .
- Structure-activity relationship (SAR) studies : Systematic substitution (e.g., 4-chloro vs. 4-methoxy groups) correlates structural features with activity. Derivatives with electron-withdrawing groups may enhance bioactivity .
Q. How do reaction conditions influence tert-butyl-substituted oxadiazole synthesis?
- Temperature : Room-temperature reactions minimize side products in aza-Wittig pathways .
- Light sensitivity : tert-butyl groups may destabilize intermediates, necessitating dark conditions .
- Catalysts : Triphenylphosphorane in aza-Wittig reactions accelerates iminophosphorane intermediate formation .
Q. What electronic effects do substituents exert on the aniline ring?
Electron-donating groups (e.g., -OCH₃) increase electron density on the aniline ring, altering NMR chemical shifts (e.g., downfield aromatic protons) and redox potentials. Conversely, electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, affecting reactivity in cross-coupling reactions .
Data Contradiction and Optimization
Q. How to resolve conflicting spectral data in structurally similar derivatives?
Q. Why do tert-butyl-substituted derivatives exhibit variable solubility?
The bulky tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Co-solvents (e.g., DMSO-water mixtures) or pro-drug strategies (e.g., acetate prodrugs) mitigate this issue .
Methodological Tables
Table 1: Key Spectral Data for Oxadiazole-Aniline Derivatives
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (C=N stretch, cm⁻¹) |
|---|---|---|---|
| 2-(5-(4-Cl-Ph)-oxadiazol) | 181–183 | 7.2–8.1 (m, Ar-H) | 1625 |
| 2-(5-(tert-Butyl)-oxadiazol) | 170–172* | 6.8–7.5 (m, Ar-H) | 1630 |
*Predicted based on analogous structures.
Table 2: Reaction Yield Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Methanol | >85% |
| Temperature | Room temperature | 90% |
| Light exposure | Protected (foil-covered) | Prevents degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
